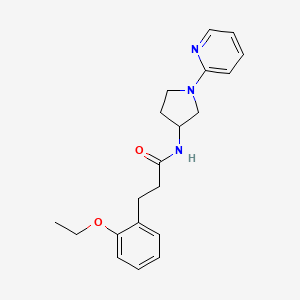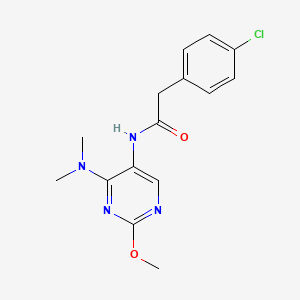
3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrrolidinyl arylamides and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has demonstrated the potential of hybrid compounds derived from propanamides and butanamides, which incorporate chemical fragments of known antiepileptic drugs, showing broad spectra of anticonvulsant activity in preclinical models. For instance, certain compounds exhibited significant protection in maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, indicating their potential as new anticonvulsant agents without impairing motor coordination (Kamiński et al., 2015).
Synthesis and Deprotonation Studies
Studies on the synthesis and deprotonation of pyridyl compounds, including propanamides, have been conducted to understand their chemical behavior better. These studies are crucial for developing new synthetic methodologies and compounds with potential applications in various fields, such as medicinal chemistry and material science (Rebstock et al., 2003).
Synthesis of Heterocycles
Research into the synthesis of pyrroles, pyrrolo[2,3-c]pyrrole, imidazo[4,5-b]quinoxalines, and hydantoin derivatives from ethoxyphenylcyanothioformamide has been reported. These studies are aimed at expanding the chemical space of heterocyclic compounds, which are of significant interest due to their diverse biological activities (Ammar et al., 2000).
Antimicrobial and Antioxidant Activities
Endophytic fungi studies have led to the isolation of novel metabolites with promising antimicrobial, antioxidant, and cytotoxic activities. These findings contribute to the ongoing search for new natural products with potential applications in drug discovery and development (Xiao et al., 2014).
Anti-Viral and Anti-Inflammatory Properties
Novel compounds have been synthesized and evaluated for their anti-viral activities against H5N1 virus, showing promising results. Additionally, the anti-inflammatory and analgesic activities of certain derivatives have been assessed, highlighting the potential of these compounds in therapeutic applications (Flefel et al., 2014).
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-18-8-4-3-7-16(18)10-11-20(24)22-17-12-14-23(15-17)19-9-5-6-13-21-19/h3-9,13,17H,2,10-12,14-15H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBROZIIMWORAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2405405.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)


![N-(2-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2405411.png)
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405412.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2405415.png)
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2405416.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)

![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)